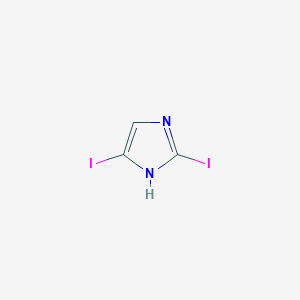

2,4-diiodo-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Advanced Organic, Medicinal, and Materials Chemistry

Imidazole derivatives are a cornerstone of modern chemistry, demonstrating remarkable versatility across a spectrum of applications. rsc.orgajrconline.orgsciencepublishinggroup.com The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. organic-chemistry.orgmdpi.com Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes at biological targets. ajrconline.org The amphoteric nature of the imidazole ring, allowing it to act as both a proton donor and acceptor, is fundamental to the catalytic activity of many enzymes, most notably in the amino acid histidine. mdpi.com

This structural and functional diversity has led to the development of imidazole-containing compounds with a broad range of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ajrconline.orgresearchgate.net Beyond pharmaceuticals, imidazole derivatives are integral to materials science, where they are used in the creation of ionic liquids, corrosion inhibitors, and functional polymers. rsc.orgopenmedicinalchemistryjournal.com Their ability to act as ligands for metal ions has also led to their use in catalysis and the development of novel coordination polymers. unibo.itresearchgate.net

Strategic Importance of Halogenated Imidazoles, with a Focus on Diiodo-1H-Imidazole Scaffolds, as Synthetic Intermediates and Functional Molecules

The halogenation of imidazoles is a powerful strategy for modulating their chemical reactivity and physical properties. Halogen atoms, particularly iodine, serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.combohrium.com This has made halogenated imidazoles, including diiodo-1H-imidazole scaffolds, highly valuable intermediates in the synthesis of complex, multi-substituted imidazole derivatives. researchgate.netmdpi.com

The presence of iodine atoms on the imidazole ring, as in 2,4-diiodo-1H-imidazole, offers distinct advantages. The carbon-iodine bond is relatively weak, making it highly reactive in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the selective introduction of a wide variety of functional groups at specific positions on the imidazole core. Furthermore, the two iodine atoms in this compound are electronically and sterically distinct, offering the potential for regioselective functionalization.

Beyond their role as synthetic intermediates, the iodine atoms in diiodo-1H-imidazoles can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. nih.govoup.comnih.gov This interaction can influence the solid-state properties of materials and the binding of molecules to biological targets.

Overview of Current Research Trajectories for this compound Derivatives

Current research involving diiodo-1H-imidazole scaffolds, including the 2,4-diiodo isomer, is largely centered on their synthetic utility and the exploration of their potential in creating novel functional molecules. While specific research on this compound is less prevalent than on its 4,5-diiodo counterpart, the principles and applications are broadly similar.

A primary research trajectory involves the use of this compound and its derivatives as building blocks in the synthesis of complex organic molecules. The development of regioselective cross-coupling reactions is a key focus, aiming to control the sequential functionalization of the C2 and C4 positions. This allows for the creation of diverse libraries of substituted imidazoles for screening in drug discovery programs. For instance, the synthesis of 2,4-disubstituted 5-nitroimidazoles from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole highlights the potential for creating compounds with antiparasitic and antibacterial activities. mdpi.com

In materials science, the investigation of diiodo-1H-imidazole derivatives is geared towards the development of new coordination polymers and supramolecular structures. researchgate.net The ability of the diiodo-imidazole core to act as a linker and to participate in halogen bonding is being explored for the construction of novel materials with interesting electronic, magnetic, or porous properties.

The synthesis of this compound itself, while not extensively detailed in the literature, can be inferred from established methods for the dihalogenation of imidazoles. For example, the diiodination of 4-methylimidazole (B133652) has been achieved using iodine and periodic acid, suggesting a potential route to this compound from appropriate starting materials. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSKMIVGFKARLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501398 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19198-80-2 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Functionalization of 2,4 Diiodo 1h Imidazole

Established Synthetic Pathways for 2,4-Diiodo-1H-Imidazole and Related Diiodoimidazoles

The synthesis of diiodoimidazoles can be achieved through several strategic approaches, ranging from the direct halogenation of the parent imidazole (B134444) core to more complex multi-component assembly processes.

Direct Iodination Strategies of the Imidazole Nucleus

The most straightforward method for the synthesis of this compound is the direct electrophilic iodination of the imidazole nucleus. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the regioselectivity of this reaction to obtain the desired 2,4-diiodo isomer over other possibilities (e.g., 4,5-diiodo- or 2,4,5-triiodoimidazole) is a key challenge.

Common iodinating reagents employed for this purpose include molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). The choice of reagent, solvent, temperature, and base can significantly influence the outcome of the reaction.

Molecular Iodine (I₂): In the presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, molecular iodine can effectively iodinate imidazole. The reaction typically proceeds in an aqueous or alcoholic medium. The stoichiometry of the reactants is crucial; using an excess of iodine often leads to the formation of the thermodynamically stable 2,4,5-triiodoimidazole. Careful control over the molar ratio of iodine to imidazole is necessary to favor the formation of diiodo- and monoiodo- species.

N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent compared to molecular iodine. It is frequently used in organic solvents like dichloromethane (B109758) or acetonitrile. Acid catalysts can sometimes be employed to enhance the reactivity of NIS. nih.gov

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a powerful iodinating agent known for its high reactivity and selectivity. nih.gov It can effectively iodinate less reactive aromatic systems and provides a good yield of iodinated products.

The general mechanism involves the electrophilic attack of an iodine species (I⁺ or a polarized I-X molecule) on the electron-rich positions of the imidazole ring. The C4 and C5 positions are generally the most nucleophilic, followed by the C2 position. The presence of substituents on the imidazole ring or the nitrogen atom can alter this reactivity pattern, allowing for a degree of regiocontrol.

| Iodinating Reagent | Typical Reaction Conditions | Selectivity Notes |

|---|---|---|

| Molecular Iodine (I₂) | Aqueous base (e.g., NaOH), room temperature to gentle heating | Stoichiometry is critical; excess I₂ leads to over-iodination (2,4,5-triiodoimidazole). |

| N-Iodosuccinimide (NIS) | Organic solvent (e.g., CH₂Cl₂, CH₃CN), often with an acid catalyst (e.g., TFA) | Generally offers better regioselectivity than I₂. nih.gov |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Organic solvent, room temperature | A highly reactive agent, useful for less reactive substrates. nih.gov |

Multi-Component and Domino Reactions Leading to Diiodoimidazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.netrsc.org While the direct one-pot synthesis of this compound from non-imidazole precursors via an MCR is not a commonly reported pathway, sequential one-pot or domino reactions are highly relevant.

A plausible domino strategy involves the initial formation of the imidazole ring from precursors like an α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, followed by in situ iodination. For instance, a three-component condensation could form a substituted imidazole, which, without isolation, is then treated with an iodinating agent present in the reaction mixture.

Molecular iodine itself can sometimes act as a catalyst in the synthesis of substituted imidazoles. researchgate.netnih.gov An iodine/DMSO system, for example, has been used in a sequential one-pot approach to synthesize 2,4,5-trisubstituted imidazoles from α-methylene ketones and aldehydes. This methodology proceeds through an initial iodination and oxidation of the ketone to form an α-diketone intermediate, which then undergoes cyclocondensation. Adapting such a strategy could potentially lead to diiodoimidazole scaffolds if iodinatable positions remain on the final product.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Imidazoles

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. researchgate.netwjbphs.com The synthesis of this compound and its derivatives can be made more environmentally benign by adopting several strategies:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. core.ac.uknih.gov Some direct iodination reactions of imidazole can be performed in water, particularly when using molecular iodine with an inorganic base. This reduces the reliance on volatile and often toxic organic solvents.

Catalytic Methods: Employing catalysts, rather than stoichiometric reagents, minimizes waste. Iodine itself can act as a catalyst in certain imidazole syntheses. researchgate.netnih.gov The development of reusable catalysts, such as magnetic nanoparticles, for imidazole synthesis also aligns with green chemistry principles. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions is another key aspect of green chemistry, as it eliminates solvent waste entirely. asianpubs.orgsharif.edu One-pot syntheses of imidazole derivatives have been successfully carried out without a solvent, often with microwave irradiation to accelerate the reaction. wjbphs.com

Atom Economy: Multi-component reactions are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product. researchgate.netrsc.org Designing synthetic routes that maximize atom economy is a central goal of green chemistry.

For instance, a reported green synthesis of 2,4,5-triaryl-1H-imidazole derivatives utilizes lemon juice as a natural, biodegradable biocatalyst in ethanol, highlighting the potential for bio-based catalysts in imidazole synthesis. researchgate.net

Regioselective Functionalization and Derivatization Strategies

The synthetic power of this compound lies in the differential reactivity of its two carbon-iodine bonds, which allows for selective functionalization and the creation of complex, specifically substituted imidazoles.

Strategies for Site-Specific Iodination and De-iodination

Achieving specific substitution patterns on the imidazole ring requires precise control over both the addition and removal of iodine atoms.

Site-Specific Iodination: The regioselectivity of direct iodination can be influenced by pre-existing substituents on the imidazole ring. Electron-donating groups can activate certain positions towards electrophilic attack, while bulky protecting groups on the ring nitrogen can sterically hinder iodination at the C2 position. Furthermore, deprotometalation-iodolysis sequences offer a powerful alternative to direct electrophilic substitution. nih.gov In this method, a strong base (like an organolithium reagent) selectively removes a proton from a specific carbon atom, creating a transient organometallic species which is then quenched with an iodine source (e.g., I₂). This approach can provide access to isomers that are difficult to obtain through direct iodination. nih.gov

Selective De-iodination: Just as important as selective iodination is the ability to selectively remove an iodine atom. This is particularly useful when an over-iodinated product, such as 2,4,5-triiodoimidazole, is formed. A partial reduction can be performed to remove one or more iodine atoms. For example, 4-iodo-1H-imidazole can be prepared from 4,5-diiodoimidazole through a controlled reduction reaction using a reducing agent like potassium sulfite. This process exploits the different electronic environments of the iodine atoms, allowing for selective cleavage of one C-I bond over another. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, etc.) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org this compound is an excellent substrate for these reactions, as the C-I bonds serve as reactive handles for coupling. The two iodine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for sequential, regioselective functionalization. Generally, the C2-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C4-I bond.

Suzuki-Miyaura Coupling: This reaction couples the diiodoimidazole with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. tcichemicals.comnews-medical.netmusechem.com By carefully controlling the reaction conditions (catalyst, ligand, base, temperature, and reaction time), it is often possible to selectively substitute one iodo group, typically the one at the C2 position, while leaving the C4-I bond intact for a subsequent, different coupling reaction. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the diiodoimidazole and a terminal alkyne, and is co-catalyzed by palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, regioselectivity can often be achieved, allowing for the stepwise introduction of different alkynyl groups at the C2 and C4 positions. nih.govresearchgate.net

Other important palladium-catalyzed reactions applicable to this compound include the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (for C-N bond formation). The ability to perform sequential cross-coupling reactions by leveraging the differential reactivity of the C2-I and C4-I bonds makes this compound a highly versatile platform for building complex, multi-substituted imidazole-based molecules. acs.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts & Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄, PdCl₂(dppf); Base (e.g., Na₂CO₃, K₂CO₃) tcichemicals.comnews-medical.net |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst); Base (e.g., Et₃N, piperidine) wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, PPh₃; Base (e.g., Et₃N) |

| Stille | Organostannane (R-SnBu₃) | C-C (sp²-sp²) | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, specific phosphine (B1218219) ligands (e.g., Xantphos); Base (e.g., NaOtBu) |

Nucleophilic Substitution Reactions on Halogenated Imidazoles

Nucleophilic substitution is a fundamental reaction for the functionalization of halogenated imidazoles. The reactivity of the halogen atoms is influenced by their position on the imidazole ring and the presence of activating or deactivating groups. In diiodoimidazoles, the iodine at the C2 position is generally more susceptible to nucleophilic attack than the iodine at the C4 or C5 positions. This is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which makes the C2 carbon more electrophilic.

Studies on N-protected 2,4,5-tribromoimidazoles have shown that nucleophiles such as sodium alkane (or arene)thiolates and sodium isopropoxide preferentially displace the bromine atom at the 2-position. rsc.org Conversely, in compounds like 1-benzyl-5-bromo-4-nitroimidazole, the bromine at the 5-position is displaced. rsc.org For 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, hard nucleophiles like cyanide and methoxide (B1231860) anions react selectively with the halogen at the C2 position, while softer nucleophiles such as amines and thiols react at the C4 position. researchgate.net

The general mechanism for nucleophilic aromatic substitution (SNAr) on halogenated imidazoles involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The subsequent departure of the halide ion yields the substituted product. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the imidazole ring. diva-portal.org

Optimization of Reaction Conditions and Scalability Investigations

The efficiency, regioselectivity, and scalability of reactions involving this compound are critically dependent on the optimization of various reaction parameters.

The development of efficient catalytic systems is crucial for the regioselective functionalization of diiodoimidazoles. Palladium and copper catalysts are widely employed in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

For instance, a one-pot palladium- and ligand-free tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid with terminal alkynes has been reported, mediated by Copper(I). researchgate.net In the synthesis of 2,4-disubstituted 5-nitroimidazoles, a regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with aryl or heteroarylboronic acids has been developed. mdpi.com This can be followed by a second cross-coupling reaction in a one-pot process. mdpi.com

Catalyst screening plays a vital role in identifying the optimal catalyst for a specific transformation. For example, in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, various catalysts have been investigated, including nano-magnesium aluminate spinel and modified silica-coated cobalt ferrite (B1171679) nanoparticles, often in conjunction with ultrasonic irradiation to enhance reaction rates. mdpi.com The choice of catalyst can significantly impact the yield, regioselectivity, and tolerance to various functional groups.

| Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|

| Copper(I) | Tandem Sonogashira coupling/cyclization | Palladium- and ligand-free | researchgate.net |

| Palladium/Copper | Regioselective C4 or C5 arylation of indole | Utilizes a removable directing group | nih.gov |

| Nano-magnesium aluminate spinel | One-step, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | Promoted by ultrasonic irradiation | mdpi.com |

| Modified silica-coated cobalt ferrite nanoparticles | Synthesis of 2,4,5-aryl imidazoles | Recyclable solid acid catalyst | mdpi.com |

The choice of solvent can profoundly influence the rate and outcome of chemical reactions. nano-ntp.com In the synthesis of ionic liquids from 1-methylimidazole, the reaction rate was found to be significantly faster in polar aprotic solvents like DMSO compared to polar protic solvents like methanol. ku.edu This is because polar aprotic solvents can stabilize the charged transition state without forming hydrogen bonds with the nucleophile, which would inhibit its reactivity. ku.edu

Reaction parameters such as temperature, time, and the use of additives are also critical for optimizing synthetic procedures. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles using ultrasonic irradiation was optimized at 60 °C and 50 kHz. mdpi.com In another example, the synthesis of 2,4,5-triaryl-1H-imidazoles was optimized by screening various solvents, with an ethanol-water mixture providing the highest yield. nano-ntp.com

| Reaction | Parameter Optimized | Optimal Condition | Effect | Reference |

|---|---|---|---|---|

| Alkylation of 1-methylimidazole | Solvent | DMSO | Increased reaction rate | ku.edu |

| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Temperature and Ultrasound Frequency | 60 °C and 50 kHz | Maximized yield | mdpi.com |

| Synthesis of 2,4,5-triaryl-1H-imidazoles | Solvent | Ethanol-water mixture | Highest yield (90%) | nano-ntp.com |

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reaction safety, cost-effectiveness, and environmental impact. A synthesis method for 4,5-diiodo-1H-imidazole suitable for large-scale production has been developed to address the issue of poor raw material solubility. google.com This method involves the reaction of imidazole with sodium hydroxide to form imidazole sodium, followed by reaction with elemental iodine dissolved in tetrahydrofuran (B95107). google.com After the reaction, tetrahydrofuran is removed, and the crude product is purified by stirring in ethyl acetate. google.com

Process chemistry focuses on developing robust, safe, and economical manufacturing processes. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as developing efficient purification methods. For the large-scale synthesis of diiodoimidazoles, careful consideration must be given to factors such as heat transfer, mixing, and the handling of potentially hazardous reagents.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

The FT-IR spectrum of 2,4-diiodo-1H-imidazole is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include the N-H stretching, C-H stretching, C=N stretching, and C-N stretching of the imidazole (B134444) ring. The presence of the heavy iodine atoms will also influence the vibrational frequencies, particularly those of the C-I bonds, which are expected in the far-infrared region.

In related imidazole derivatives, the N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring usually appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds are expected at lower frequencies. For halogenated imidazoles, bands associated with the imidazole ring stretching are observed between 1310 and 1456 cm⁻¹. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N / C=C stretch (ring) | 1400 - 1600 |

| C-N stretch (ring) | 1310 - 1456 |

| C-I stretch | Far-IR region (< 400) |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific substitution pattern and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the imidazole ring and the C-I bonds are expected to be more prominent in the Raman spectrum.

For the parent imidazole, Raman spectra have been used to study its molecular vibrations. nih.gov In organo-selenium complexes with benzimidazole (B57391) ligands, Raman spectroscopy has been effectively used to characterize the imidazole ring vibrations. mdpi.com For this compound, the symmetric stretching of the imidazole ring and the C-I bonds would be expected to give rise to strong Raman signals. The study of these vibrations can provide valuable information about the molecular structure and bonding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule through a highly accurate mass measurement and for deducing its structure by analyzing fragmentation patterns.

While commercial suppliers list the molecular weight of this compound as approximately 319.87 g/mol , corresponding to the molecular formula C₃H₂I₂N₂, specific HRMS data, including precise mass measurements and detailed fragmentation analysis, have not been published. Research articles that utilize this compound or its derivatives as starting materials typically report HRMS data for the final, more complex products of their reactions, rather than for the initial diiodoimidazole reactant itself. A thorough analysis of its fragmentation pathways, which would provide insights into the molecule's stability and the relative strengths of its chemical bonds, is therefore not possible at this time.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, a detailed, evidence-based discussion of its specific crystal packing, hydrogen bonding, and halogen bonding networks is not feasible. The following subsections describe the types of analyses that would be conducted if such data were available, drawing on general principles and findings for related iodoimidazole compounds.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure for this compound, its specific crystal packing and the full spectrum of its intermolecular interactions cannot be described. Analysis of related compounds, such as other diiodoimidazole isomers or substituted iodoimidazoles, indicates that the packing in such crystals is typically dense and heavily influenced by a combination of strong non-covalent interactions. These would likely include hydrogen and halogen bonds, which are significant in directing the supramolecular architecture.

Hydrogen Bonding Analysis within Crystal Lattices

The this compound molecule possesses a hydrogen bond donor (the N-H group) and a potential hydrogen bond acceptor (the second nitrogen atom of the imidazole ring). In the solid state, it is highly probable that molecules of this compound would engage in intermolecular N-H···N hydrogen bonding. This type of interaction is a common and dominant feature in the crystal structures of many imidazole derivatives, often leading to the formation of chains or other well-defined supramolecular motifs. However, without specific crystallographic data for this compound, the precise geometry (N-H···N distances and angles) and the resulting structural patterns remain unknown.

Halogen Bonding Interactions in Diiodoimidazole Derivatives

Halogen bonding is a significant directional intermolecular interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). The iodine atoms in this compound, being large and polarizable, are expected to be potent halogen bond donors.

Computational Chemistry and Theoretical Investigations of 2,4 Diiodo 1h Imidazole

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2,4-diiodo-1H-imidazole, DFT studies offer a detailed picture of its geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for Imidazole (B134444) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

| C=O | 1.221 - 1.252 | ||

| N-H...N | |||

| C-N-C | 105-110 | ||

| Phenyl ring twist | -29.9 to -31.5 |

Note: This table is illustrative and based on general findings for substituted imidazoles. sci-hub.semdpi.com Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, stability, and optical properties. ekb.egresearchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and a greater ability for charge transfer to occur within the molecule. researchgate.netnih.gov For imidazole derivatives, the introduction of different substituents can tune this energy gap. rsc.org For instance, electron-withdrawing or donating groups can alter the energies of the HOMO and LUMO, thereby influencing the molecule's electronic and optical characteristics. webofjournals.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative for Imidazole Derivatives)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Imidazole Derivative A | -6.5 | -1.5 | 5.0 |

| Imidazole Derivative B | -6.2 | -2.0 | 4.2 |

| Imidazole Derivative C | -5.8 | -2.5 | 3.3 |

Note: This table presents hypothetical data to illustrate the concept. The HOMO-LUMO gap for many imidazole derivatives is often found to be greater than 3 eV. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In imidazole derivatives, negative electrostatic potential is often located around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. researchgate.netmdpi.com The regions around hydrogen atoms attached to nitrogen often show positive potential, indicating they can act as hydrogen bond donors. mdpi.com The presence of iodine atoms in this compound would significantly influence the MEP map, creating regions of positive potential known as "sigma-holes" on the iodine atoms, which are important for halogen bonding interactions. researchgate.netacs.org

Topological Analysis of Electron Density: Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

The study of noncovalent interactions (NCIs) is crucial for understanding the stability of molecular crystals and biological systems. The Reduced Density Gradient (RDG) analysis is a powerful technique based on the electron density and its derivatives to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. semanticscholar.orgresearchgate.netchemtools.org

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified. chemtools.org Spikes in the low-density, low-gradient region of the plot are indicative of noncovalent interactions. chemtools.org This method has been successfully applied to study intermolecular interactions in various imidazole-containing crystal structures. semanticscholar.orgrsc.org For this compound, RDG analysis would be instrumental in identifying and characterizing halogen bonds involving the iodine atoms, as well as hydrogen bonds and other van der Waals interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines charge transfer between donor (occupied) and acceptor (unoccupied) orbitals, which contributes to the stabilization of the molecule. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). eurjchem.com

For imidazole derivatives, NBO analysis reveals significant hyperconjugative interactions and charge delocalization. acadpubl.eu These interactions, such as those between lone pairs on nitrogen or oxygen atoms and antibonding orbitals of adjacent bonds, play a crucial role in stabilizing the molecular structure. acadpubl.eu In the context of this compound, NBO analysis would elucidate the nature of the C-I bonds and the extent of electron delocalization within the imidazole ring and involving the iodine substituents. This information is vital for understanding the molecule's stability and its potential for intermolecular charge transfer. researchgate.netnycu.edu.tw

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can provide information about conformational changes, molecular motion, and interactions with other molecules, such as solvents or surfaces. researchgate.net

For imidazole derivatives, MD simulations have been used to study their interactions with water molecules by calculating radial distribution functions (RDFs), which identify atoms with significant interactions. researchgate.net In the context of this compound, MD simulations could be used to investigate its behavior in different solvents or its adsorption onto surfaces. cu.edu.egresearchgate.net This is particularly relevant for applications where the molecule's interaction with its environment is critical, such as in materials science or as a corrosion inhibitor.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful lens for understanding the intrinsic reactivity of this compound and predicting its behavior in chemical reactions. Theoretical investigations, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offer insights into the molecule's electronic structure, potential reaction pathways, and the energetics of transition states and intermediates. researchgate.net These studies are crucial for designing synthetic routes and understanding the fundamental chemical properties of this di-iodinated heterocycle.

The reactivity of this compound is principally governed by the electronic interplay between the electron-rich imidazole ring and the two electron-withdrawing, yet polarizable, iodine atoms. Quantum chemical calculations can quantify these effects through the analysis of molecular orbitals and charge distribution.

Molecular Electrostatic Potential (MEP) Analysis: The molecular electrostatic potential (MEP) surface is a key theoretical tool for predicting reactivity. For this compound, the MEP surface would likely reveal regions of negative potential (nucleophilic centers) around the nitrogen atoms of the imidazole ring and regions of positive potential (electrophilic centers) on the hydrogen atom attached to the nitrogen and, significantly, on the iodine atoms. This positive region on the iodine atoms, known as a "σ-hole," is a hallmark of halogen bonding and indicates a propensity for these halogens to act as electrophilic centers in interactions with Lewis bases. acs.org

Frontier Molecular Orbital (FMO) Theory: Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further predictions of reactivity.

The HOMO is anticipated to be localized primarily on the π-system of the imidazole ring, indicating that the ring itself is the most probable site for electrophilic attack.

The LUMO is expected to have significant contributions from the antibonding σ* orbitals of the C-I bonds. This suggests that nucleophilic attack could lead to the displacement of an iodide ion. The relative energies of the LUMO at C2 versus C4 would determine the regioselectivity of such a reaction.

Theoretical calculations on substituted imidazoles have shown that the reactivity towards electrophilic attack can be influenced by the position of substituents. researchgate.net For this compound, the iodine atoms would deactivate the ring towards electrophilic substitution compared to unsubstituted imidazole.

Predicted Reaction Mechanisms:

Halogen Bonding and Supramolecular Assembly: A significant aspect of the predicted reactivity of this compound is its ability to form halogen bonds. Computational studies on similar iodoimidazole derivatives have demonstrated the importance of C-I···N and C-I···π interactions in their crystal packing and solution-state behavior. researchgate.net Theoretical calculations can predict the geometry and interaction energies of these halogen bonds, which are crucial for understanding its solid-state structure and its role in crystal engineering. acs.orgscispace.com The strength of these interactions can be computationally estimated, providing a measure of their influence on the molecule's physical properties and its potential to act as a building block in supramolecular chemistry. acs.org

Proton Transfer and Tautomerism: Like other imidazoles, this compound can exist in different tautomeric forms. Computational methods can be employed to calculate the relative energies of these tautomers and the energy barriers for the proton transfer between them. researchgate.net The presence of the two iodine atoms is expected to influence the acidity of the N-H proton, a property that can be quantified through theoretical pKa calculations. nih.gov The table below shows a hypothetical comparison of the relative energies for the two possible tautomers of this compound, as would be determined by DFT calculations.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| This compound | 0.00 | >99 |

| 2,5-Diiodo-1H-imidazole | +5.8 | <1 |

Electrophilic and Nucleophilic Substitution: Theoretical models can predict the most likely sites for electrophilic and nucleophilic attack. While the iodine atoms deactivate the ring, electrophilic attack (e.g., nitration, halogenation) is still possible, and computational studies can determine the activation energies for substitution at the remaining C5 position versus the nitrogen atoms. scribd.com

Nucleophilic substitution, particularly the replacement of the iodine atoms, is a probable reaction pathway. Theoretical calculations can model the transition states and intermediates for reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) or direct nucleophilic aromatic substitution. The calculated activation barriers for these reactions would indicate the feasibility and the required reaction conditions. The relative ease of substitution at the C2 versus the C4 position can also be predicted by comparing the energetics of the respective reaction pathways.

Computational Data for this compound: The following table presents hypothetical data derived from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory), which are commonly used for such predictions. sci-hub.senih.gov

| Parameter | Calculated Value |

|---|---|

| Bond Lengths (Å) | |

| C2-I | 2.085 |

| C4-I | 2.079 |

| N1-C2 | 1.375 |

| C2-N3 | 1.310 |

| N3-C4 | 1.380 |

| C4-C5 | 1.365 |

| C5-N1 | 1.370 |

| Mulliken Atomic Charges (e) | |

| I (on C2) | -0.15 |

| I (on C4) | -0.18 |

| N1 | -0.45 |

| N3 | -0.38 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

These theoretical predictions are invaluable for guiding experimental work, allowing for a more rational approach to the synthesis and application of this compound and its derivatives.

Applications in Medicinal Chemistry and Biological Activity Studies

Imidazole (B134444) as a Privileged Pharmacophore in Modern Drug Discovery

The imidazole ring, a five-membered heterocyclic system with two nitrogen atoms, is recognized as a "privileged pharmacophore" in medicinal chemistry. mdpi.comajrconline.orgnih.gov This designation stems from its widespread presence in a multitude of biologically active molecules and clinically approved drugs. ajrconline.orgresearchgate.net The unique chemical characteristics of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking and coordinate with metal ions, allow for high-affinity interactions with a diverse array of biological targets such as enzymes and receptors. ajrconline.orgnih.gov

Its amphoteric nature and structural versatility enable it to serve as a core scaffold for the development of new therapeutic agents. ajrconline.org The imidazole moiety is a fundamental component of numerous natural products, including the amino acid histidine, and is found in many synthetic drugs with a broad spectrum of pharmacological activities. nih.govjocpr.com These activities include antibacterial, antifungal, antiviral, antiparasitic, anticancer, and anti-inflammatory properties. nih.govnih.gov The adaptability of the imidazole ring allows for extensive chemical modifications, enabling the optimization of bioactivity and drug-like properties. ajrconline.org This has made it a cornerstone in the design and discovery of novel drugs to combat a wide range of diseases. researchgate.netresearchgate.net

Antimicrobial Activities of 2,4-Diiodo-1H-Imidazole Derivatives

Derivatives of this compound have demonstrated notable antimicrobial activities, which are detailed in the following subsections.

Imidazole derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov The introduction of iodine atoms onto the imidazole ring can enhance this activity. ontosight.ai Studies have shown that various substituted imidazole derivatives exhibit significant antibacterial efficacy. For instance, certain imidazole derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli. ajrconline.orgnih.gov

The development of drug resistance is a major public health concern, driving the search for new and effective antibacterial agents. nih.govresearchgate.net Imidazole-based compounds, including those with di-iodo substitutions, represent a promising class of molecules in this pursuit. nih.gov For example, nitroimidazole derivatives are effective against both Gram-negative and Gram-positive bacteria. nih.gov The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), with some derivatives showing efficacy at low concentrations. mdpi.com The versatility of the imidazole scaffold allows for the synthesis of molecular hybrids and conjugates, which can overcome the antibiotic resistance of pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Observation | Reference(s) |

| Nitroimidazole derivatives | Gram-negative and Gram-positive bacteria | Effective therapeutic agents. | nih.gov |

| Quinolone/imidazole hybrids | P. aeruginosa | Potent antibacterial activity. | nih.gov |

| Imidazole/thiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Effective against the tested bacterial strains. | nih.gov |

| Imidazole derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity, sometimes outperforming traditional antibiotics. | ajrconline.org |

| Imidazole derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Effective against these Gram-positive bacteria. | nano-ntp.com |

| Imidazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Activity primarily through membrane disruption. | nano-ntp.com |

The antifungal properties of imidazole derivatives are well-documented, with several compounds being used clinically to treat fungal infections. nano-ntp.comontosight.ai The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. ontosight.ai This disruption of the cell membrane leads to increased permeability and ultimately, cell death. ontosight.ai

Halogenated imidazoles, including di-iodinated derivatives, have been investigated for their antifungal potential. ontosight.aiguidechem.com For instance, certain diiodo-imidazole analogues have shown potent inhibitory activity against pathogenic fungi like Candida albicans and dermatophytes. researchgate.net The structural modifications of the imidazole ring, including the introduction of iodine atoms, can significantly influence the antifungal efficacy. ontosight.ai

Research has indicated that imidazole derivatives, including those with di-iodo substitutions, possess promising antiparasitic and antiviral activities. researchgate.netresearchgate.net

In the realm of antiparasitic research, a series of new imidazole derivatives, including bis-imidazoles and phenyl-substituted 1H-imidazoles, were synthesized and evaluated for their ability to inhibit the growth of Toxoplasma gondii. nih.gov Several of these compounds demonstrated high selectivity against the parasite compared to host cells, marking them as potential candidates for further investigation. nih.gov The antiparasitic action of some imidazole derivatives is thought to involve the induction of oxidative stress in the parasite. researchgate.netnih.gov The presence of iodine in related compounds has also been noted in the context of antiparasitic drug design. mdpi.com

Regarding antiviral potential, imidazole-containing compounds have been explored for their activity against various viruses, including the human immunodeficiency virus (HIV). researchgate.net The imidazole scaffold is a key component in several antiviral drugs. nih.gov While specific studies on the antiviral activity of this compound are not extensively detailed in the provided results, the broader class of imidazole derivatives shows promise in this therapeutic area. researchgate.netontosight.ai

The antimicrobial effects of imidazole derivatives are attributed to several mechanisms of action. A primary mechanism for antifungal imidazoles is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol. ontosight.ai For antibacterial nitroimidazole derivatives, the mechanism involves the reduction of the nitro group under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. nih.gov This radical can induce damage to bacterial DNA and other macromolecules, leading to cell death. nih.gov

Other mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of protein synthesis. mdpi.comnano-ntp.com Some imidazole derivatives are thought to act by causing membrane disruption in bacteria. nano-ntp.com Additionally, enzyme inhibition is another key mechanism. For example, some imidazole-based compounds have been shown to inhibit bacterial enzymes like E. coli FabH. nih.gov The antiparasitic action of certain imidazoles is linked to the generation of reactive oxygen species, leading to oxidative stress within the parasite. researchgate.netnih.gov

Anticancer Research and Target Inhibition

The imidazole scaffold is a prominent feature in a number of anticancer drugs and is considered a privileged structure in the development of new anticancer agents. mdpi.comnih.gov Imidazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. nih.gov

One of the primary targets for imidazole-based anticancer agents is the inhibition of kinases, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.gov Several 2-phenyl benzimidazole (B57391) derivatives have demonstrated inhibitory activity against the MCF-7 breast cancer cell line and VEGFR-2. nih.gov Another important target is tubulin polymerization. Certain imidazole-containing compounds act as tubulin assembly inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis. nih.gov

While direct research on the anticancer properties of this compound is limited in the provided results, the known anticancer potential of the broader imidazole class, coupled with the fact that halogenation can enhance biological activity, suggests this could be a fruitful area for future investigation. researchgate.net

Table 2: Anticancer Activity and Targets of Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Target(s) | Activity/Observation | Reference(s) |

| 2-Phenyl benzimidazole derivatives | MCF-7 | VEGFR-2 | Inhibitory activity with IC50 values in the low micromolar range. | nih.gov |

| Imidazole-containing compounds | HCT-15, HT29, HeLa, MDA-MB-468 | Tubulin polymerization | High potency with IC50 values in the nanomolar range. | nih.gov |

| Purine derivatives (fused imidazole) | MDA-MB-231, T47D, MCF-7, HT29, A549 | EGFR | Potent antiproliferative activity. | nih.gov |

Discovery of Kinase Inhibitors (e.g., TAK1)

Transforming growth factor β-activated kinase 1 (TAK1), a member of the MAP3K family, is a key player in inflammatory and cell survival signaling pathways. nih.govgoogle.com Its activation by pro-inflammatory signals like TGF-β, TNF-α, and others, triggers downstream pathways that promote cell survival and inflammation. nih.govgoogle.com Consequently, inhibiting TAK1 has emerged as a promising strategy for treating cancer and inflammatory diseases. nih.govgoogle.com

In the quest for potent and selective TAK1 inhibitors, researchers have identified 2,4-1H-imidazole carboxamides as a novel class of compounds. nih.govnih.gov A DNA-encoded chemical library (DECL) screen initially pointed towards a pyrrole-2,4-1H-dicarboxamide scaffold. nih.govnih.gov A subsequent "scaffold-hop" to the corresponding imidazole structure led to a significant increase in biochemical potency against TAK1. nih.govnih.gov

One of the lead compounds from this class, 26 , demonstrated an IC₅₀ of 55 nM for TAK1 inhibition. rsc.org For context, the known TAK1 inhibitor, takinib, has an IC₅₀ of 187 nM under similar conditions. rsc.org These imidazole-based inhibitors have shown potential in treating multiple myeloma, with some analogues exhibiting GI₅₀ values as low as 30 nM against multiple myeloma cell lines. rsc.org

Cytotoxicity Evaluation against Cancer Cell Lines

The cytotoxic potential of imidazole derivatives, including those related to the this compound scaffold, has been evaluated against various cancer cell lines. While direct cytotoxicity data for this compound is not extensively reported, studies on analogous structures provide valuable insights. For instance, a series of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted 1-H-imidazole derivatives were tested for their in vitro cytotoxic effects against the MDA-MB-435 human breast cancer cell line. researchgate.net

In these studies, compounds were compared to the standard drug 5-fluorouracil (B62378) (5-FU). Notably, compounds C-IVc , C-IVf , and C-IVg exhibited significant inhibitory activities against the MDA-MB-435 cell line at a concentration of 20 μg/mL. researchgate.net

| Compound | % Inhibition against MDA-MB-435 (at 20 µg/mL) |

| C-IVc | 41.00 |

| C-IVf | 49.72 |

| C-IVg | 57.18 |

| 5-FU | 54.33 |

These findings underscore the potential of the substituted imidazole core in developing new anticancer agents. Further investigations into the specific cytotoxic profile of this compound and its derivatives are warranted.

Structure-Based Drug Design (SBDD) and Molecular Docking Studies with Biological Targets

Structure-based drug design (SBDD) and molecular docking are powerful tools in medicinal chemistry for understanding drug-target interactions and optimizing lead compounds. In the context of TAK1 inhibitors, X-ray crystallography of 2,4-1H-imidazole carboxamides revealed a distinct binding mode compared to other inhibitors. nih.govnih.gov A key observation was an unusual amide flip in the kinase hinge region and a benzylamide group oriented perpendicularly to the core hinge-binding imidazole. nih.gov This detailed structural information allows for rational, structure-guided modifications to enhance potency and selectivity. nih.gov

Molecular docking studies have also been employed to predict the binding affinities of imidazole derivatives to various biological targets. For example, in the development of novel HSP90 N-terminal inhibitors, molecular docking was used to understand the interactions of 2,4-diarylimidazoles with the target protein. nih.gov Similarly, for 2-aminoimidazole–quinoline hybrids designed as BCL-2 inhibitors, molecular modeling investigations were highly consistent with the experimental cytotoxicity results. researchgate.net These computational approaches are invaluable for prioritizing synthetic efforts and designing more effective therapeutic agents based on the imidazole scaffold.

Other Therapeutic Applications and Biological Interactions

Beyond its role in developing kinase inhibitors and cytotoxic agents, the this compound scaffold and its derivatives have been explored for a variety of other therapeutic applications and biological interactions.

Anti-inflammatory and Analgesic Potentials

The imidazole nucleus is a well-established pharmacophore in compounds exhibiting anti-inflammatory and analgesic properties. researchgate.net Studies on various imidazole derivatives have demonstrated their potential in mitigating inflammation and pain. For example, certain substituted imidazoles have shown good analgesic activity, with some compounds producing 75-100% protection in analgesic screening models. researchgate.net

The anti-inflammatory effects of some imidazole-containing compounds have also been noted, with some derivatives showing a significant percentage of inhibition in anti-inflammatory assays. researchgate.net While specific studies on the anti-inflammatory and analgesic potential of this compound are limited, the broader evidence for the imidazole class suggests this as a promising area for future investigation. researchgate.net

Receptor Agonist/Antagonist Activities (e.g., CB2 Receptor Agonists)

The imidazole scaffold has been utilized in the design of ligands for various receptors, including cannabinoid receptors. Specifically, 2,4-diphenyl-1H-imidazole analogs have been synthesized and shown to be potent agonists of the human CB2 receptor. nih.gov Many of these compounds displayed high functional selectivity over the human CB1 receptor, which is a desirable characteristic for avoiding psychotropic side effects. nih.gov

CB2 receptor agonists are known to be effective as anti-inflammatory agents. google.comnih.gov The activation of the CB2 receptor can lead to a reduction in inflammation, as demonstrated in animal models of acute inflammation. nih.gov For example, the selective CB2 agonist GW405833 significantly reduced carrageenan-induced paw edema in rats, an effect comparable to the non-steroidal anti-inflammatory drug diclofenac. nih.gov This highlights the potential of imidazole-based compounds as therapeutic agents for inflammatory conditions through their interaction with the CB2 receptor.

Role as Biological Ligands and Enzyme Modulators

The imidazole ring is a versatile biological ligand due to its ability to coordinate with metal ions and participate in hydrogen bonding. This property makes it a key component in the active sites of many enzymes and proteins. Derivatives of this compound can act as modulators of various enzymes.

Advanced Applications in Materials Science and Catalysis

Coordination Chemistry and Ligand Synthesis using 2,4-Diiodo-1H-Imidazole

The presence of nitrogen atoms in the imidazole (B134444) ring of this compound makes it an excellent ligand for coordinating with metal ions. This property has been harnessed to create complex supramolecular structures with potential applications in various fields.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the direct use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in the reviewed literature, the synthesis of coordination polymers from a derivative of 4,5-diiodo-1H-imidazole highlights the potential of diiodo-substituted imidazoles in this area. rsc.orgresearchgate.netrsc.org A notable example is the creation of one-dimensional (1D) and two-dimensional (2D) coordination polymers using the linker 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI4). rsc.orgresearchgate.netrsc.org In these structures, the diiodo-imidazole moiety coordinates with Co(II) and Cu(I) ions. rsc.org The resulting coordination polymers, {[Co(bimbI4)Cl2]·1.5DMF}n and {[Cu2I2(bimbI4)]}n, exhibit extended systems of halogen bonds, a significant feature for the design of supramolecular architectures. rsc.orgrsc.org

Design and Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, and imidazoles are common precursors for their synthesis. acs.org The general route to NHCs involves the formation of an imidazolium (B1220033) salt, which is then deprotonated to yield the carbene. acs.org

While direct synthesis of NHC precursors from this compound is not explicitly detailed in the available literature, the reactivity of related diiodoimidazoles suggests its potential in this area. For instance, a review on the synthesis of tetrasubstituted imidazoles mentions the use of 1-benzyl-4,5-diiodo-1H-imidazole as a starting material for further functionalization, indicating that the diiodo-imidazole scaffold is amenable to the necessary chemical modifications for creating NHC precursors. unipi.it A thesis also points to N-tosyl-4,5-diiodoimidazole as a molecule of interest for subsequent reactions, which could include the formation of imidazolium salts. The functionalization of the imidazole nitrogen is a key step in NHC precursor synthesis, and the presence of the iodo groups offers sites for further synthetic transformations, allowing for the tuning of the steric and electronic properties of the resulting NHC ligand.

Catalytic Applications of this compound Derivatives

The reactivity of the carbon-iodine bonds and the imidazole ring in this compound and its derivatives make them promising candidates for various catalytic applications.

Organocatalysis and Acidic/Basic Catalysis

The imidazole moiety itself possesses catalytic activity. Due to its amphoteric nature, with both a basic nitrogen atom and an acidic N-H proton, imidazole can act as an organocatalyst. nih.gov Studies have shown that imidazole and its derivatives can catalyze reactions such as the hydrolysis of esters, demonstrating their potential in promoting chemical transformations without the need for metal catalysts. nih.gov This intrinsic catalytic ability of the imidazole core suggests that this compound and its derivatives could be explored as organocatalysts.

The synthesis of imidazole derivatives can also be influenced by acidic or basic catalysts. The use of acidic ionic liquids has been reported as an effective and recyclable catalyst system for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net This indicates that the synthesis of functionalized imidazoles, potentially including derivatives of this compound, can be achieved under acidic conditions. The nature of the substituents on the imidazole ring, such as the electron-withdrawing iodine atoms, would likely influence its acidic and basic properties and thus its catalytic activity.

Development of Functional Materials

The unique combination of a heterocyclic ring and halogen atoms in this compound makes it a promising candidate for the development of functional materials. Imidazole-containing polymers are known for their applications in biology and materials science. rsc.org The presence of iodine atoms in the imidazole ring can impart specific properties to these materials. For instance, the incorporation of bromine atoms in a related compound, 2,4-dibromo-1-methyl-1H-imidazole, has been shown to enhance the thermal stability and mechanical strength of polymer matrices. It is plausible that the iodine atoms in this compound would have a similar or even more pronounced effect due to the heavier halogen.

The reactivity of the C-I bonds also opens up possibilities for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone containing diiodoimidazole units. This could lead to the creation of materials with tailored properties for specific applications, such as sensors, catalysts, or materials with specific optical or electronic properties. The development of coordination polymers from a diiodoimidazole-derived linker further underscores the potential of these compounds in creating robust, functional materials. rsc.orgresearchgate.netrsc.org

Charge-Transport Systems

While direct studies on the bulk charge-transport properties of this compound are not extensively documented, research on its isomers and other dihalogenated imidazoles highlights their significant potential, particularly as interfacial engineering layers in electronic devices. The presence of iodine atoms can enhance intermolecular interactions and tune energy levels, which are critical for efficient charge movement.

Recent research has focused on the application of a close isomer, 4,5-diiodoimidazole, as a bifunctional interlayer at the interface between the hole transport layer and the perovskite active layer in solar cells. researchgate.net In this role, the diiodoimidazole is not the primary charge-transporting material but rather a crucial facilitator of charge extraction and a passivator of defects. Studies show that the imidazole nitrogen atoms form strong coordination bonds (Pb–N) with undercoordinated lead ions (Pb²⁺) at the perovskite surface, a common source of defects that trap charge carriers and hinder device performance. researchgate.net By neutralizing these defects, the diiodoimidazole layer reduces non-radiative recombination, allowing for more efficient charge transfer from the perovskite to the hole-transporting layer. researchgate.net This interfacial modification using 4,5-diiodoimidazole led to perovskite films with improved crystalline orientation and fewer pinholes. researchgate.net

Furthermore, the investigation of related halogenated imidazoles, such as 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol, has confirmed their potential as hole transport materials. researchgate.net Computational and experimental analyses of these molecules reveal that the halogen substituents play a role in their electronic structure and charge transfer capabilities. researchgate.net These findings suggest that di-iodinated imidazoles are a promising class of compounds for developing materials and interfacial layers that enhance charge transport in organic and hybrid electronic devices like OLEDs and perovskite solar cells. researchgate.netresearchgate.net

Optical Materials and Dyes (e.g., for Solar Cells)

The application of iodinated imidazoles as additives and passivating agents in optical materials, especially perovskite solar cells, has yielded significant improvements in device performance and stability. These compounds leverage the properties of both the imidazole ring and the iodo-substituents to enhance light harvesting and conversion efficiency.

Similarly, bifunctional interlayer engineering using 4,5-diiodoimidazole at the hole transport/perovskite interface has led to champion power conversion efficiencies (PCE) of 24.10%. researchgate.net This approach not only passivates defects through Pb-N coordination but also modulates the surface energy, promoting the growth of high-quality, pinhole-free perovskite films. researchgate.net Devices modified with 4,5-diiodoimidazole also exhibited superior long-term stability, retaining 91% of their initial efficiency after 1300 hours in an inert atmosphere. researchgate.net

Another related compound, N-(3-aminopropyl)-imidazole diiodide (APDI), has been successfully used for surface termination passivation of perovskite films. The APDI layer effectively suppresses defect traps by binding its nitrogen cations to surface Pb²⁺ ions, resulting in an optimized device with a PCE of 21.41% and excellent stability. rsc.org

The collective research underscores the critical role of iodo-imidazole derivatives in advancing perovskite solar cell technology by addressing key challenges such as defect management and interfacial energy level alignment.

Table 1: Performance Enhancement in Perovskite Solar Cells Using Iodinated Imidazole Derivatives

| Compound | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | Precursor Additive | 21.68% (from 17.87%) | 1.209 V (from 1.085 V) | Reduces defects and non-radiative recombination. | rsc.org |

| 4,5-Diiodoimidazole | Interfacial Layer | 24.10% | 1.14 V (from 1.12 V) | Bifunctional defect passivation and improved film growth. | researchgate.net |

| N-(3-aminopropyl)-imidazole diiodide (APDI) | Surface Passivation Agent | 21.41% | Not Specified | Suppresses surface defect traps. | rsc.org |

Corrosion Inhibition Studies

The use of imidazole and its derivatives as corrosion inhibitors for various metals in acidic and saline environments is a well-established field of study. nih.govresearchgate.net The efficacy of these compounds generally stems from the ability of the imidazole ring to adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pair electrons and the delocalized π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal. This interaction forms a protective film that isolates the metal from the corrosive medium. mdpi.comnih.gov

However, a review of the scientific literature reveals a lack of direct experimental studies focused specifically on the corrosion inhibition performance of this compound. While numerous studies confirm the effectiveness of other imidazole derivatives, including those with different substituents and even ionic liquids based on an imidazole core, specific data on the performance, adsorption isotherms, and inhibition mechanism of the di-iodinated version are not available. nih.govresearchgate.netmdpi.com Theoretical investigations into the adsorption of the parent imidazole molecule on iron surfaces suggest that the interaction is complex, but these models have not been extended to the 2,4-diiodo derivative. nih.gov Therefore, while the core imidazole structure suggests potential for corrosion inhibition, the specific contribution and effect of the two iodine substituents remain an uninvestigated area of research.

Future Directions and Emerging Research Avenues for 2,4 Diiodo 1h Imidazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Complex Derivatives

The future of synthesizing complex derivatives of 2,4-diiodo-1H-imidazole will likely focus on the development of novel, efficient, and environmentally benign synthetic pathways. Green chemistry principles are becoming increasingly important in the synthesis of imidazole (B134444) derivatives, with a focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources. researchgate.netnih.govnih.gov One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for imidazole derivatives. nih.govmdpi.comchemrxiv.org Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of imidazole compounds, often leading to milder reaction conditions and improved efficiency. nih.govnih.gov

The development of one-pot, multicomponent reactions is also a key area of future research. nih.govnih.govdurham.ac.uk These reactions allow for the synthesis of complex molecules in a single step from simple starting materials, which is both time- and resource-efficient. durham.ac.uk For instance, a one-pot regioselective bis-Suzuki-Miyaura reaction has been developed for the synthesis of 2,4-disubstituted 5-nitroimidazoles, a method that could potentially be adapted for this compound derivatives. mdpi.com Furthermore, the use of sustainable and biorenewable starting materials, such as carbohydrates, is being explored for the synthesis of thioimidazoles, which could inspire similar approaches for diiodoimidazole derivatives. durham.ac.uk The exploration of novel catalytic systems, including nanocatalysts, is also expected to play a significant role in the development of more efficient and selective synthetic methods. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application for this compound Derivatives |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.govchemrxiv.org | Efficient synthesis of complex diiodoimidazole derivatives with diverse functionalities. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, reduced energy consumption, enhanced reaction rates. nih.govnih.gov | Green and efficient synthesis of diiodoimidazole analogs. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified purification. nih.govnih.govdurham.ac.uk | Streamlined synthesis of structurally diverse diiodoimidazole libraries for screening. |

| Sustainable Methodologies | Use of renewable resources, biodegradable solvents, reduced environmental impact. researchgate.netdurham.ac.ukrsc.org | Development of environmentally friendly synthetic routes to diiodoimidazole compounds. |

Advanced Computational Approaches for Precise Structure-Function Relationship Elucidation

Advanced computational methods are becoming indispensable tools for understanding the intricate relationship between the structure of this compound derivatives and their functional properties. Molecular docking and dynamics simulations, for example, can provide detailed insights into how these molecules interact with biological targets at the atomic level. mdpi.commdpi.com These techniques can be used to predict binding affinities and identify key interactions that are crucial for biological activity, thereby guiding the design of more potent and selective compounds. mdpi.commdpi.com For instance, computational studies have been used to identify potential imidazole-based inhibitors of the SARS-CoV-2 main protease by predicting their binding modes and affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach that can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds, which can help to prioritize synthetic efforts and accelerate the drug discovery process. mdpi.com Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for assessing their potential as therapeutic agents. nih.gov The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predicting the binding mode and affinity of diiodoimidazole derivatives to biological targets. mdpi.commdpi.com |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. nih.govmdpi.com |

| QSAR Studies | Developing predictive models for the biological activity of diiodoimidazole derivatives. mdpi.com |

| ADME Prediction | In silico evaluation of the pharmacokinetic properties of potential diiodoimidazole-based drugs. nih.gov |

Rational Design of Derivatives for Enhanced Biological Selectivity and Potency with Reduced Off-Target Effects

The rational design of this compound derivatives is a key strategy for developing new therapeutic agents with improved efficacy and safety profiles. This approach involves the targeted modification of the lead compound's structure to enhance its interaction with the desired biological target while minimizing its interaction with off-target molecules. Structure-based drug design (SBDD) is a powerful tool in this regard, utilizing the three-dimensional structure of the target protein to guide the design of complementary ligands. nih.gov For example, X-ray crystallography has been used to reveal the binding mode of imidazole-based inhibitors of TAK1, enabling the rational design of more potent analogs. nih.gov